![molecular formula C13H24N2O2 B6603154 tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2169309-12-8](/img/structure/B6603154.png)
tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate (TBAA) is an important organic compound that has been used in a variety of scientific research applications. TBAA is a cyclic compound that has a unique structure, which makes it useful for a range of applications. TBAA has been used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has been used in a variety of scientific research applications, such as the synthesis of other compounds, the study of enzyme inhibition, and the study of drug metabolism. tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has also been used in the synthesis of other compounds, such as esters, amines, and amides. tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has been used in the study of enzyme inhibition, as it has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes. tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has also been used in the study of drug metabolism, as it has been shown to be metabolized by the liver.
Mechanism of Action
Tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Cytochrome P450 enzymes are responsible for the metabolism of drugs and other compounds, and tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has been shown to inhibit these enzymes. tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has also been shown to act as a substrate for certain enzymes, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has been shown to have a variety of biochemical and physiological effects. tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds. tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has also been shown to act as a substrate for certain enzymes, such as cytochrome P450 enzymes. tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has several advantages and limitations when used in laboratory experiments. One of the advantages of tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate is that it is a relatively stable compound and is not easily degraded. This makes it suitable for use in a variety of laboratory experiments. Another advantage of tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate is that it is relatively easy to synthesize and can be synthesized in high yields. One of the limitations of tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate is that it is relatively expensive, which can limit its use in some laboratory experiments.
Future Directions
There are a number of potential future directions for tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate research. One potential direction is the use of tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate in the synthesis of other compounds, such as esters, amines, and amides. Another potential direction is the use of tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate in the study of enzyme inhibition, as it has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes. Another potential direction is the use of tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate in the study of drug metabolism, as it has been shown to be metabolized by the liver. Finally, tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate could be used in the study of its biochemical and physiological effects, as it has been shown to have anti-inflammatory and anti-oxidant effects.
Synthesis Methods
Tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate can be synthesized via a number of methods, such as the Mitsunobu reaction or the Stille reaction. The Mitsunobu reaction involves the reaction of tert-butyl alcohol with a compound containing an azaspiro[3.5]nonane moiety, in the presence of a palladium catalyst and a base. The Stille reaction involves the reaction of a tert-butyl halide with an organometallic compound, in the presence of a base. Both reactions yield tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate in high yields.
properties
IUPAC Name |
tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)7-5-4-6-10(13)14/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECIFHYVUQJQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.